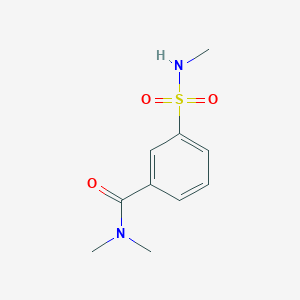

N,N-dimethyl-3-(methylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

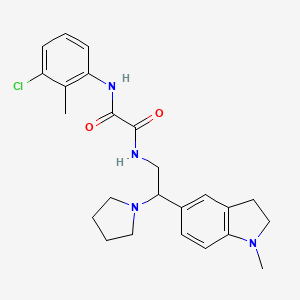

“N,N-dimethyl-3-(methylsulfamoyl)benzamide” is a chemical compound. Its structure suggests that it is a benzamide derivative, which means it contains a benzene ring attached to an amide group .

Synthesis Analysis

While specific synthesis methods for “N,N-dimethyl-3-(methylsulfamoyl)benzamide” are not available, benzamide compounds are generally synthesized from benzoic acid or its derivatives .Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-3-(methylsulfamoyl)benzamide” would consist of a benzene ring attached to an amide group, similar to other benzamides .Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For instance, they can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Wissenschaftliche Forschungsanwendungen

Green Chemistry and Catalysis

In the pursuit of environmentally friendly chemical processes, research on ionic liquids as solvents and catalysts has been prominent. Verdía et al. (2017) explored the use of an ionic liquid for the Knoevenagel condensation, an essential reaction in organic synthesis, demonstrating the potential of such solvents in enhancing reaction efficiency while minimizing environmental impact (Verdía, Santamarta, & Tojo, 2017).

Material Science and Filtration Technology

The development of advanced materials for filtration technologies, such as reverse osmosis (RO) membranes, is critical for enhancing water purification processes. Kwak et al. (2001) detailed the use of dimethyl sulfoxide (DMSO) as an additive in the formation of thin-film-composite membranes, which significantly improved the RO performance (Kwak, Jung, & Kim, 2001).

Photovoltaic Performance Enhancement

In the field of renewable energy, specifically solar cells, Chu et al. (2011) researched the impact of solvent mixtures, including dimethyl sulfoxide, on the morphology of polycarbazole-based solar cells. Their findings revealed that adjusting solvent composition could lead to significant improvements in device efficiency, highlighting the importance of molecular interactions in the development of photovoltaic materials (Chu et al., 2011).

Pesticide Development

In agricultural science, Tohnishi et al. (2005) introduced flubendiamide, a novel class of insecticide with a unique structure that showed exceptional activity against lepidopterous pests. This research underscores the potential of designing compounds with specific functional groups for targeted pest control applications (Tohnishi et al., 2005).

Nanotechnology and Drug Delivery

The exploration of nanostructured materials for drug delivery systems is a rapidly evolving area of research. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, two fungicides used in agriculture. Their work illustrates the potential of nanotechnology in creating more efficient and less toxic agricultural treatments (Campos et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N,N-dimethyl-3-(methylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-11-16(14,15)9-6-4-5-8(7-9)10(13)12(2)3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJRIWZHQVGZKMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-benzyl-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2561421.png)

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2561422.png)

![5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidin-2-ylmethanol;hydrochloride](/img/structure/B2561428.png)

![3-[[(2R,4R)-2-Ethyloxan-4-yl]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2561436.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2561442.png)

![9-(4-fluorophenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2561443.png)

![1-isonicotinoyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2561444.png)